This compound is cataloged under the Chemical Abstracts Service (CAS) number 941968-43-0. It has been utilized in various research contexts, particularly in studies focusing on its structural and biological properties. The indole structure is often associated with significant pharmacological activities, making this compound of interest in medicinal chemistry.
The synthesis of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of indole derivatives with urea or its analogs under specific conditions. A general synthetic route may include:
This synthetic pathway allows for the formation of the desired urea derivative while maintaining the integrity of the indole structure.
The molecular structure of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea can be analyzed using various computational methods and spectroscopic techniques:
Using computational chemistry software, one can derive additional structural parameters such as bond lengths and angles. For instance, the carbon-nitrogen bond in the urea group typically exhibits partial double-bond character due to resonance effects.
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea is primarily attributed to its interaction with biological targets through hydrogen bonding and π-stacking interactions facilitated by its indole moiety.
Research indicates that compounds with similar structures exhibit activity against various targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the hydroxybutan moiety may enhance solubility and bioavailability, contributing to its pharmacological effects.
Properties can be further characterized using:
These techniques provide insights into purity and structural integrity.
The applications of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea span several fields:
The strategic fusion of indole and urea pharmacophores represents a sophisticated approach to combat antimicrobial resistance. Indole derivatives intrinsically disrupt bacterial membranes, causing cytoplasmic leakage and biofilm penetration, as observed in benzothiazole-indole hybrids targeting Staphylococcus aureus [3]. The urea moiety significantly enhances target specificity by forming robust hydrogen-bonding networks with biological targets, such as peptidoglycan hydrolases or autolysins, which are critical for bacterial cell wall integrity [4] [10]. This hybrid architecture leverages indole’s membrane-permeabilizing capability and urea’s precise molecular recognition, yielding compounds with synergistic effects against drug-resistant pathogens. For "1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea" (molecular formula: C₁₃H₁₇N₃O₂; molecular weight: 247.30 g/mol), the hydroxybutyl chain further augments solubility and interactions with hydrophilic enzymatic domains [1] [4].
Table 1: Structural Attributes of 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea
Structural Feature | Role in Bioactivity |
---|---|
Indole ring | Membrane disruption and biofilm penetration |
Urea linkage (-NH-C(=O)-NH-) | Hydrogen-bond donation/acceptation; target specificity enhancement |
1-Hydroxybutan-2-yl group | Solubility optimization and hydrophilic target engagement |
Indole-based scaffolds have evolved from natural product derivatives to synthetically optimized agents. Early analogs like the DNA gyrase inhibitor "DNA Gyrase-IN-6" (a benzothiazole-indole hybrid) demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of ≤1 μg/mL [3]. Subsequent innovations incorporated urea linkages to broaden the spectrum of activity. For instance, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea (PubChem CID: 7616033) exhibited enhanced Gram-positive selectivity by inhibiting autolysin-mediated peptidoglycan hydrolysis [5]. The structural simplification trend—replacing complex linkers with direct urea bonds—yielded derivatives like "1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea". This compound epitomizes modern design principles: retention of indole’s core bioactivity paired with a flexible hydroxyalkyl-urea chain to improve pharmacokinetics [1] [4].
Urea bonds serve as critical molecular bridges that confer rigidity and directional hydrogen bonding. In "1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea", the urea group forms bidentate hydrogen bonds with the active sites of autolysins (e.g., AtlA in S. aureus), disrupting cell wall biosynthesis [3] [10]. The hydroxybutyl substituent fine-tunes lipophilicity (log P ≈ 1.8) and enables additional polar interactions, as evidenced by analogs like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: